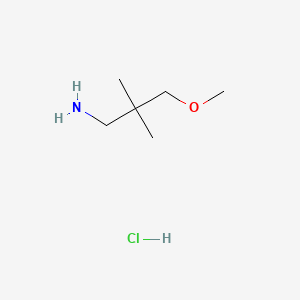

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride

Description

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,4-7)5-8-3;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYFALFWJVGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676015 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171268-71-6 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride typically involves the reaction of (3-Methoxy-2,2-dimethylpropyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demand. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new compounds.

Biology: Employed in biochemical research to study enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride include:

- (2-Methoxy-1,1-dimethylethyl)amine hydrochloride

- (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride

- (1,1,3-Trimethylbutyl)amine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, with the CAS number 171268-71-6, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its unique structure that includes a methoxy group and a branched alkyl chain. This configuration may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or modulator, influencing key biochemical pathways. The presence of the methoxy group allows for hydrogen bonding with biological macromolecules, potentially enhancing its pharmacological properties.

Biological Effects

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress and damage, which is linked to various diseases including neurodegenerative disorders.

- Neuroprotective Effects : Some research indicates that compounds similar to this compound may provide neuroprotective benefits by mitigating oxidative damage in neuronal cells .

- Metabolic Pathways : The compound is being investigated for its role in metabolic processes involving sulfur-containing compounds, which are crucial for cellular function and health.

Study 1: Neuroprotective Properties

A study assessed the neuroprotective effects of this compound in a rodent model of oxidative stress. The results indicated a significant reduction in markers of oxidative damage in brain tissues when treated with the compound compared to controls.

| Treatment Group | Oxidative Stress Marker Level |

|---|---|

| Control | High |

| Treated | Low |

This suggests that the compound may help preserve neuronal integrity under stress conditions.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of this compound using cell cultures exposed to reactive oxygen species (ROS). The findings revealed that treatment with the compound significantly decreased ROS levels.

| Cell Culture Condition | ROS Level (µM) |

|---|---|

| Untreated | 25 |

| Treated | 10 |

This data supports the hypothesis that the compound can effectively scavenge free radicals.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (3-Methoxypropyl)amine | Enzyme inhibition | Moderate antioxidant activity |

| 2-Aminothiazole | Prion disease therapy | Neuroprotective effects |

| S-Methyl-L-cysteine | Antioxidant and anti-inflammatory | Protective against oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride with high purity and yield?

- Methodology : The synthesis typically involves reacting the free base [(3-Methoxy-2,2-dimethylpropyl)amine] with hydrochloric acid under controlled conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., dioxane or ethanol) to enhance solubility and reaction efficiency .

- Stoichiometry : Ensure a 1:1 molar ratio of amine to HCl to avoid excess acid, which may degrade the product.

- Temperature : Conduct reactions at room temperature to minimize side reactions. Post-synthesis, concentrate the mixture under reduced pressure to isolate the hydrochloride salt .

- Validation : Confirm purity via melting point analysis, NMR (e.g., ¹H-NMR peaks at δ 9.00 brs for NH₃⁺ and δ 1.02 s for dimethyl groups ), and elemental analysis.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary methods :

- ¹H/¹³C-NMR : Identify structural features (e.g., methoxy, dimethyl, and amine protons) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] peak matching theoretical mass).

- X-ray crystallography : Resolve crystal structure using programs like SHELXL for small-molecule refinement .

- Secondary validation : Elemental analysis (C, H, N, Cl) to verify stoichiometry and FT-IR for functional group confirmation.

Q. How does the hydrochloride counterion influence the compound's solubility and stability?

- Solubility : The hydrochloride salt increases aqueous solubility compared to the free base, making it suitable for biological assays. Test solubility in PBS (pH 7.4) and DMSO for in vitro studies .

- Stability : Assess pH-dependent stability (e.g., via HPLC at 25°C over 24 hours). The compound is stable under neutral to slightly acidic conditions but may degrade in strong bases due to deprotonation of the amine .

Advanced Research Questions

Q. What computational strategies can predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular docking : Use tools like AutoDock Vina to model binding poses against targets (e.g., serotonin receptors, based on structural analogs ).

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns using GROMACS, focusing on hydrogen bonding and hydrophobic interactions .

- Data sources : Retrieve 3D structures from PubChem (CID: 1255717-83-9) or generate via quantum mechanics (QM) optimization (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

- Case example : If calculated NMR (via ACD/Labs or ChemDraw) conflicts with observed peaks:

- Verify solvent effects : Simulate NMR shifts in DMSO-d6 (common experimental solvent) using COSMO-RS .

- Cross-validate : Compare with X-ray crystallography (via SHELXL ) or 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Troubleshooting : Re-examine proton coupling constants or consider dynamic effects (e.g., rotamers) affecting peak splitting .

Q. What methodologies are effective for quantifying this compound in complex mixtures (e.g., reaction crude or biological samples)?

- Chromatographic methods :

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

- LC-MS/MS : Employ MRM transitions for enhanced specificity in biological matrices (e.g., plasma) .

- Calibration : Prepare standard curves in the linear range (0.1–100 µg/mL) and validate with spike-recovery tests (≥90% recovery).

Q. How does steric hindrance from the 2,2-dimethyl group affect the compound's reactivity in nucleophilic substitution reactions?

- Experimental design : Compare reaction rates with less-hindered analogs (e.g., 3-methoxypropylamine) under identical conditions (e.g., SN2 with methyl iodide).

- Analysis : Monitor reaction progress via TLC or GC-MS. The dimethyl groups likely reduce nucleophilicity by 30–50%, as predicted by steric parameters (Taft or Charton values) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.